benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a chemical compound that features a benzyl group attached to a pyrrolidine ring, which is further substituted with a methanesulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One efficient method involves the use of tetrabutylammonium iodide (TBAI) as a catalyst under mild and clean conditions . The reaction proceeds via C(sp3)–H bond functionalization, resulting in good to excellent yields of the desired ester.
Industrial Production Methods
Industrial production of benzyl esters, including this compound, often employs flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Bromine (Br2) for benzylic bromination
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl alcohol
- Benzyl chloride
- Benzyl benzoate
Uniqueness
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of a methanesulfonyl group and a pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSGPQXCFFCKE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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